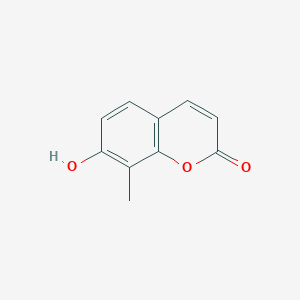

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Overview

Description

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one , also known as 7-Methylcoumarin , is a chemical compound with the molecular formula C10H8O2 . It falls within the class of coumarins, which are aromatic compounds found in various natural sources. The compound exhibits a benzopyran ring structure with a hydroxyl group at position 7 and a methyl group at position 8 .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzene and pyran ring system. The hydroxyl group at position 7 contributes to its reactivity and potential biological activity. The methyl group at position 8 affects the compound’s lipophilicity and solubility properties .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structure

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one, a coumarin derivative, has been extensively studied for its synthesis and structural properties. Abdel-Latif and Mohamed (2017) explored novel coumarin complexes with divalent transition metal ions, offering insights into their geometric structures and spectroscopic properties using density functional theory (DFT) methods (Abdel-Latif & Mohamed, 2017). Additionally, Tuğral and Berkem (2014) investigated the electrochemical behavior of 7,8-ethylenedioxy-4-methyl-2(H)-1-benzopyran-2-one, providing insights into its electrodimerization pathway and potential applications (Tuğral & Berkem, 2014).

Applications in Pharmaceuticals and Biological Screening

Coumarin derivatives like this compound have been synthesized and evaluated for their potential in pharmaceutical applications. El-Ansary et al. (2014) synthesized new benzopyrone derivatives and evaluated their in vitro anticancer activity, demonstrating effectiveness against multiple cancer cell lines (El-Ansary et al., 2014). Gummudavelly et al. (2009) also explored the synthesis of novel coumarin derivatives, assessing their antimicrobial and anti-inflammatory activities, with some showing significant results (Gummudavelly et al., 2009).

Advanced Materials and Chemical Reactions

The compound has also been a subject of study in the field of advanced materials and chemical reactions. Calvino-Casilda et al. (2010) utilized Raman spectroscopy to monitor the synthesis of coumarins like 7-hydroxy-4-methylcoumarin, highlighting its applications in pharmaceutical and insecticide synthesis (Calvino-Casilda et al., 2010). Additionally, Hwang et al. (2005) described the construction of a library of 2,6-difunctionalized 2-methyl-2H-1-benzopyran analogs using a solid-phase synthesis protocol, demonstrating its potential in diverse chemical applications (Hwang et al., 2005).

Neuroprotective Potential

Research has also been conducted on the neuroprotective potential of benzopyran-2-one derivatives. Tippu et al. (2018) evaluated the neuroprotective activity of new benzopyran-2-one derivatives, finding significant CNS depression and anti-convulsant activity in mice, though lacking significant analgesic activity (Tippu et al., 2018).

Antioxidant Activity

In addition, Ćavar et al. (2009) synthesized a series of 4-methylcoumarins, including 4-methyl-2H-1-benzopyran-2-ones, and tested their antioxidant properties. Their findings indicated that these compounds exhibit radical-scavenging and reducing power abilities comparable to Trolox, an established antioxidant, suggesting their potential in therapy and food preservation (Ćavar, Kovač, & Maksimović, 2009).

Filarial DNA Topoisomerase Inhibition

Katiyar et al. (2003) synthesized a series of 7-O-acetamidyl-4-alkyl-2H-1-benzopyran-2-ones and evaluated them for their filarial DNA topoisomerase inhibitory activity. The compounds showed promising antifilarial activity, indicating their potential use in treating filarial infections (Katiyar, Tiwari, Tripathi, Reddy, Mishra Bhattacharya, & Saxena, 2003).

Aldose Reductase Binding

Rastelli et al. (2002) conducted a study on the binding affinities of 7-hydroxy-2-benzyl-4H-1-benzopyran-4-one inhibitors to aldose reductase. This research is significant as it elucidates the role of hydrogen bonding in the active site of aldose reductase, which is vital in understanding the compound's potential in treating conditions like diabetic complications (Rastelli, Costantino, Gamberini, Del Corso, Mura, Petrash, Ferrari, & Pacchioni, 2002).

Safety and Hazards

While 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is generally considered safe, precautions should be taken during handling and synthesis. Always follow proper laboratory protocols, wear appropriate protective gear, and work in a well-ventilated area. Consult safety data sheets for specific guidelines .

Future Directions

Properties

IUPAC Name |

7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKXRVOQDAYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418998 | |

| Record name | 7-hydroxy-8-methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-17-4 | |

| Record name | NSC108432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-hydroxy-8-methyl coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

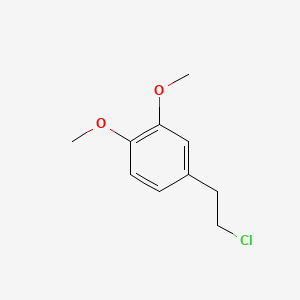

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-[1,2,4]thiadiazol-3-ylamine](/img/structure/B3381789.png)